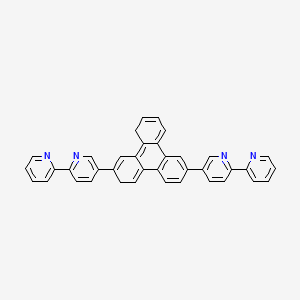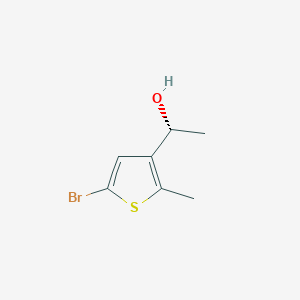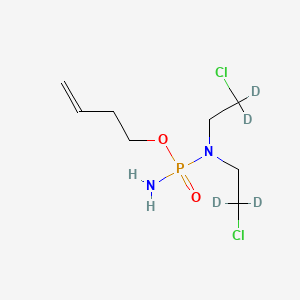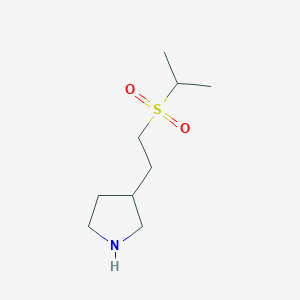
BPy-TP2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
BPy-TP2 can be synthesized through a series of chemical reactions involving bipyridine and triphenylene derivatives. The synthetic route typically involves the coupling of 2,2’-bipyridine with triphenylene under specific reaction conditions . The compound is often purified through sublimation to achieve a high purity level of over 99% .
Análisis De Reacciones Químicas
BPy-TP2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using common reducing agents, resulting in reduced forms of the compound.
Substitution: The bipyridine and triphenylene moieties can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
BPy-TP2 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron transport material in OLEDs, contributing to the development of efficient and stable organic electronic devices
Medicine: Research is ongoing to explore its potential use in drug delivery systems and photodynamic therapy.
Industry: Employed in the production of OLED displays and lighting, enhancing the performance and longevity of these devices
Mecanismo De Acción
BPy-TP2 functions as an electron transport material by facilitating the movement of electrons through the organic layers of OLEDs. Its molecular structure allows for efficient electron mobility, reducing the driving voltage required for device operation . The compound’s electron affinity and coplanar molecular structure contribute to its effectiveness in this role .
Comparación Con Compuestos Similares
BPy-TP2 is part of a family of triphenylene-based electron transport materials, including:
- BPy-TP1
- BPy-TP3
- BPy-TP4
Compared to these similar compounds, this compound exhibits a significantly lower driving voltage, leading to reduced power consumption and enhanced device stability . This makes it a unique and valuable material for OLED applications.
Propiedades
Fórmula molecular |
C38H26N4 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)-3,12-dihydrotriphenylen-2-yl]pyridine |
InChI |
InChI=1S/C38H26N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-7,9-11,13-24H,8,12H2 |
Clave InChI |
IBMMOWZDNZRWKK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C1=C3C=C(CC=C3C4=C2C=C(C=C4)C5=CN=C(C=C5)C6=CC=CC=N6)C7=CN=C(C=C7)C8=CC=CC=N8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)

![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)


![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)

![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)




